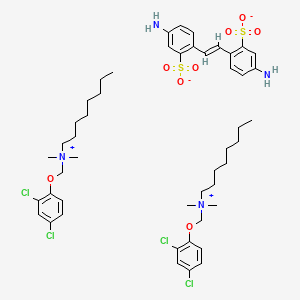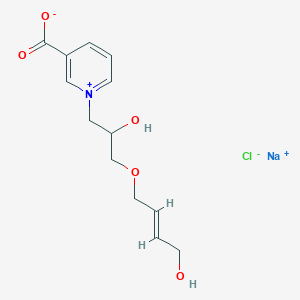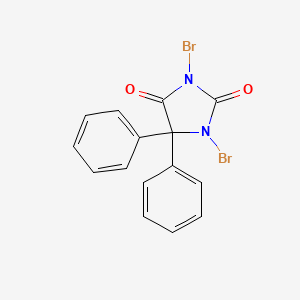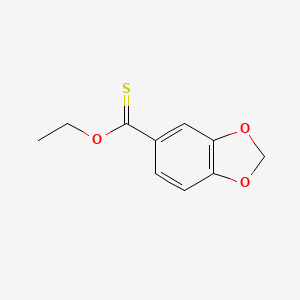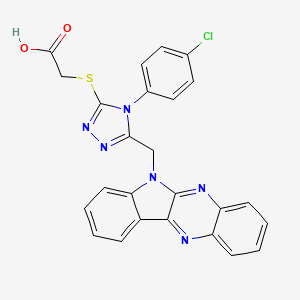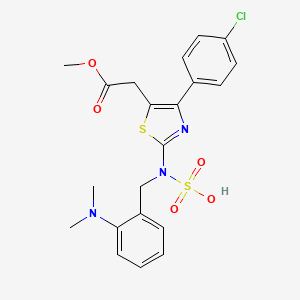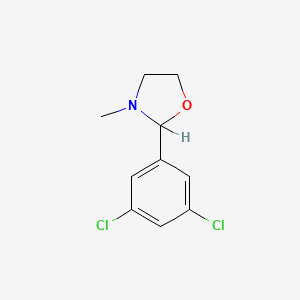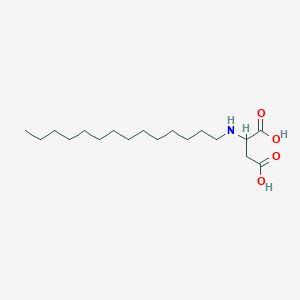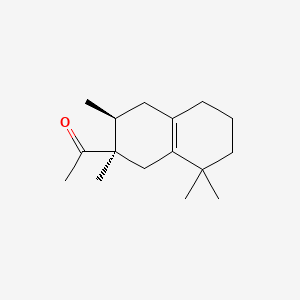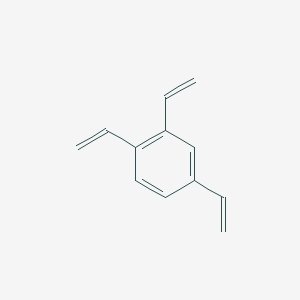
1,2,4-Trivinylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Trivinylbenzene: is an organic compound with the molecular formula C₁₂H₁₂ It is a derivative of benzene, where three hydrogen atoms are replaced by vinyl groups at the 1, 2, and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4-Trivinylbenzene can be synthesized through the cyclotrimerization of 1-buten-3-yne. This reaction typically employs iron salts or iron complexes as catalysts . The reaction conditions often involve moderate temperatures and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar cyclotrimerization processes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1,2,4-Trivinylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the vinyl groups into ethyl groups.
Substitution: The vinyl groups can participate in substitution reactions, leading to the formation of various substituted benzene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenation reactions often use halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Epoxides and other oxygenated compounds.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
1,2,4-Trivinylbenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1,2,4-Trivinylbenzene involves its interaction with various molecular targets. The vinyl groups can undergo polymerization reactions, leading to the formation of polymeric materials. Additionally, the compound can participate in electrophilic aromatic substitution reactions, where the vinyl groups act as electron-donating substituents, influencing the reactivity of the benzene ring.
Comparison with Similar Compounds
1,2,4-Triphenylbenzene: This compound has phenyl groups instead of vinyl groups, leading to different chemical properties and applications.
1,2,4-Trimethylbenzene: This compound has methyl groups instead of vinyl groups, resulting in different reactivity and uses.
Uniqueness: 1,2,4-Trivinylbenzene is unique due to the presence of vinyl groups, which impart distinct chemical reactivity and potential for polymerization. This makes it valuable in the synthesis of advanced materials and as a precursor for various chemical reactions.
Properties
CAS No. |
7641-80-7 |
|---|---|
Molecular Formula |
C12H12 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
1,2,4-tris(ethenyl)benzene |
InChI |
InChI=1S/C12H12/c1-4-10-7-8-11(5-2)12(6-3)9-10/h4-9H,1-3H2 |
InChI Key |
DQFAIOJURQGXBT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=C(C=C1)C=C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


